

Spectroscopic Analysis of 2-Butyne-1,4-diol: A Technical Guide

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Compound of Interest

Compound Name: 2-Butyne-1,4-diol

Cat. No.: B031916

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-butyne-1,4-diol** (CAS No: 110-65-6), a key chemical intermediate.^[1] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics. Detailed below are its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Properties

2-Butyne-1,4-diol is a butynediol where the parent but-2-yne is substituted by hydroxy groups at positions 1 and 4.^[1]

- Molecular Formula: $C_4H_6O_2$ ^{[1][2][3]}
- Molecular Weight: 86.09 g/mol ^{[1][2][3]}
- Appearance: Yellowish solid^[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-butyne-1,4-diol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Spectral Data for **2-Butyne-1,4-diol**[\[4\]](#)[\[5\]](#)[\[6\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.2	Singlet	4H	-CH ₂ -
Variable	Broad Singlet	2H	-OH

Table 2: ^{13}C NMR Spectral Data for **2-Butyne-1,4-diol**[\[7\]](#)[\[8\]](#)

Chemical Shift (δ) ppm	Assignment
~50.0	C1, C4 (-CH ₂)
~85.0	C2, C3 (-C \equiv C-)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[\[9\]](#) The spectrum is characterized by absorptions corresponding to the O-H and C \equiv C bonds.[\[9\]](#)

Table 3: IR Spectral Data for **2-Butyne-1,4-diol**[\[1\]](#)[\[2\]](#)[\[10\]](#)

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch (H-bonded)	Alcohol (-OH)
3000 - 2850	Medium	C-H Stretch	Alkane (-CH ₂)
2260 - 2100	Weak to Medium	C \equiv C Stretch	Alkyne (-C \equiv C-)
1100 - 1000	Strong	C-O Stretch	Alcohol (C-O)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **2-Butyne-1,4-diol**[\[1\]](#)[\[3\]](#)[\[11\]](#)

m/z	Relative Intensity	Assignment
86	Moderate	[M] ⁺ (Molecular Ion)
85	High	[M-H] ⁺
57	High	[M-CHO] ⁺ or [C ₃ H ₅ O] ⁺
55	Moderate	[M-CH ₂ OH] ⁺
31	High	[CH ₂ OH] ⁺

Experimental Protocols

The following protocols describe the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-butyne-1,4-diol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[\[9\]](#)
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v) if not already present in the solvent.[\[9\]](#)
- Transfer the solution to a 5 mm NMR tube.[\[9\]](#)

¹H NMR Data Acquisition:

- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[\[9\]](#)

- Acquire the spectrum using a standard one-pulse experiment.[\[9\]](#)
- Typical parameters include a spectral width of ~15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[\[9\]](#)
- Co-add 8 to 16 scans to improve the signal-to-noise ratio.[\[9\]](#)
- Process the resulting Free Induction Decay (FID) with Fourier transformation, followed by phase and baseline correction. Reference the chemical shifts to TMS at 0.00 ppm.[\[9\]](#)

¹³C NMR Data Acquisition:

- Perform a proton-decoupled experiment to simplify the spectrum and enhance sensitivity.[\[9\]](#)
- Typical parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which may range from several hundred to several thousand depending on the sample concentration and instrument sensitivity.
- Process the FID similarly to the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.[\[9\]](#)

Sample Preparation (KBr Pellet Method):

- Grind a small amount of solid **2-butyne-1,4-diol** (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder.[\[9\]](#)
- Press the mixture into a thin, transparent pellet using a hydraulic press.[\[9\]](#)

Data Acquisition:

- Record a background spectrum of the empty sample compartment or a pure KBr pellet.[\[9\]](#)
- Place the sample pellet in the spectrometer's sample holder.[\[9\]](#)

- Acquire the spectrum over a range of 4000-400 cm^{-1} .^[9]
- Co-add 16 to 32 scans to improve the signal-to-noise ratio. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm^{-1}).^[9]

Mass Spectrometry Protocol

Instrumentation: An electrospray ionization (ESI) mass spectrometer is suitable for the analysis of diols.^[12]

Sample Preparation:

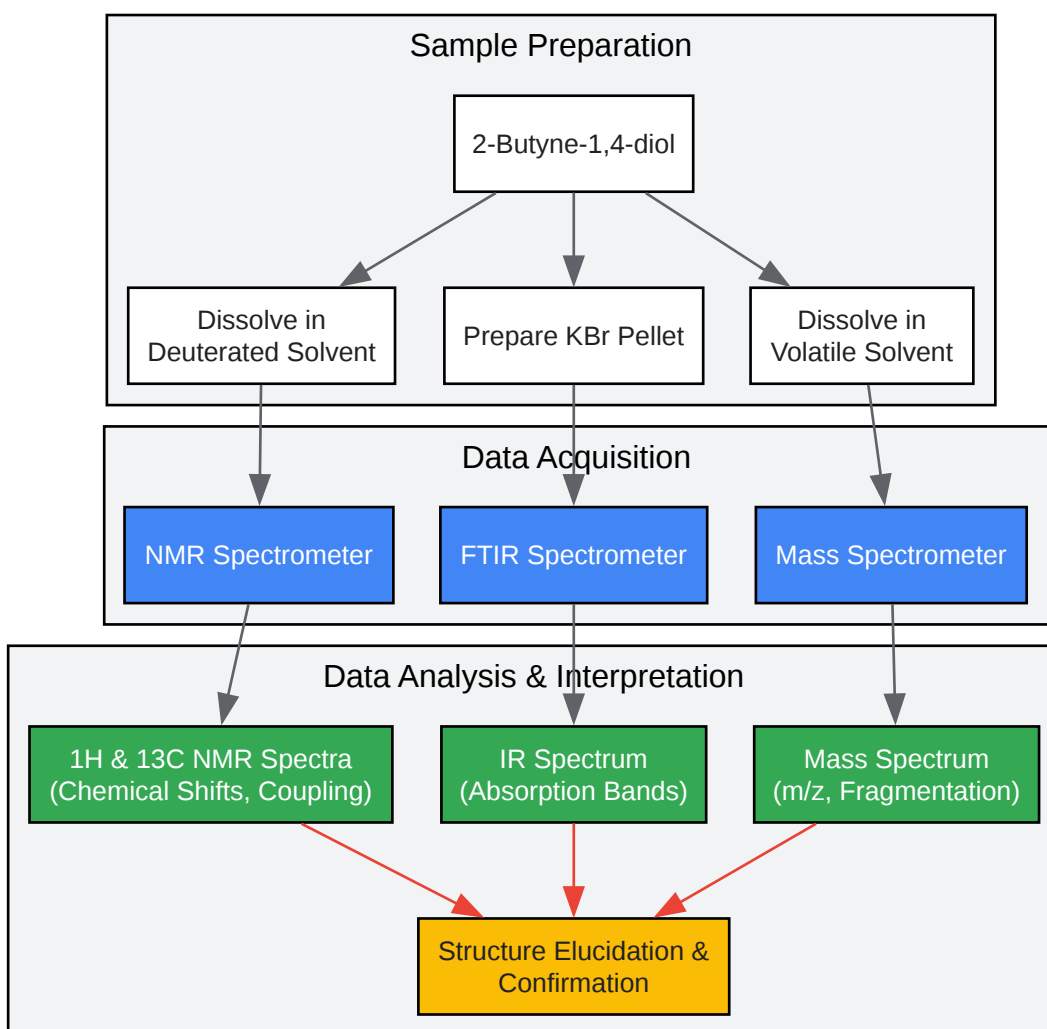
- Dissolve the **2-butyne-1,4-diol** sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 10-100 micrograms per mL.^[13]
- If necessary, filter the solution to remove any particulate matter.^[13]
- Transfer the solution to a standard 2 mL mass spectrometry vial.^[13]

Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the ion source of the mass spectrometer.
- Ionize the sample using a standard electron impact energy of 70 eV.
- Separate the resulting ions in the mass analyzer based on their mass-to-charge (m/z) ratio.
- Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Workflow Visualization

The logical flow of spectroscopic analysis for a chemical compound like **2-butyne-1,4-diol** is depicted below.



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Caption: Workflow for Spectroscopic Analysis of **2-Butyne-1,4-diol**.

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